(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 68711-33-1
VCID: VC20814912
InChI: InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
SMILES: CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O
Molecular Formula: C22H42O3
Molecular Weight: 354.6 g/mol

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one

CAS No.: 68711-33-1

Cat. No.: VC20814912

Molecular Formula: C22H42O3

Molecular Weight: 354.6 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one - 68711-33-1

Specification

CAS No. 68711-33-1
Molecular Formula C22H42O3
Molecular Weight 354.6 g/mol
IUPAC Name (3S,4S,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
Standard InChI InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
Standard InChI Key LRXRIVSWHMVULO-ACRUOGEOSA-N
Isomeric SMILES CCCCCCCCCCC[C@H]1C[C@@H]([C@@H](C(=O)O1)CCCCCC)O
SMILES CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O
Canonical SMILES CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator